![molecular formula C6H7BrN2OS B1281809 5-Bromo-4-methoxy-2-(methylthio)pyrimidine CAS No. 81560-09-0](/img/structure/B1281809.png)
5-Bromo-4-methoxy-2-(methylthio)pyrimidine
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Overview
Description
The compound 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including alkylation, cyclization, and bromination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Additionally, 5-bromo derivatives can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidines with elemental bromine . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for the synthesis of pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis, which provide information about molecular geometry, vibrational wavenumbers, and electronic properties .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of transformation reactions of certain pyrimidine derivatives have been studied, revealing the influence of general base, general acid, and hydroxide-ion catalyses . The Mitsunobu reaction is another example, where 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine reacts with N-mesyl- and N-nosylarylamines to form arylaminomethyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For instance, bromination of thieno[2,3-d]pyrimidines can lead to the formation of mono- and dibromomethyl derivatives, which can affect the reactivity and potential applications of these compounds . The presence of bromo, methoxy, and methylthio substituents can also affect the solubility, melting point, and stability of the compounds . Additionally, the electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra .
Scientific Research Applications
Chemistry of Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), play a significant role in cancer treatment. Research has focused on the synthesis of 5-FU, including the incorporation of isotopes to study its metabolism and biodistribution. Advances in understanding how these compounds affect nucleic acid structure and dynamics, both through computational and experimental studies, have been crucial. This includes the inhibition of thymidylate synthase (TS) and new insights into RNA- and DNA-modifying enzymes affected by 5-FU, potentially contributing to its anti-tumor activity (Gmeiner, 2020).
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. This finding is based on exhaustive literature reviews and predictions, with the non-toxic compounds synthesized and characterized for their anti-inflammatory properties, indicating the need for further investigation into the underlying mechanisms of these effects (Gondkar, Deshmukh, & Chaudhari, 2013).
Hybrid Catalysts in Pyrimidine Synthesis
The use of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives highlights their broad applicability in medicinal and pharmaceutical industries. This research covers synthetic pathways employing diverse catalysts, including organocatalysts and nanocatalysts, to develop pyrimidine scaffolds, underscoring the compound's versatility in drug development (Parmar, Vala, & Patel, 2023).
Tautomerism in Nucleic Acid Bases
Studies on the tautomerism of nucleic acid bases, including pyrimidines, have revealed how environmental interactions can influence the stability of tautomeric forms. This research is significant for understanding the molecular basis of mutations and the biochemical properties of nucleic acids, highlighting the role of pyrimidine derivatives in genetic stability and mutation processes (Person et al., 1989).
Pyrimidine Derivatives as Anticancer Agents
The review of patent literature on pyrimidine-based scaffolds underscores their diverse pharmacological activities, particularly in cancer treatment. These compounds have shown potential in interacting with various enzymes, receptors, and targets, indicating their role in developing future drug candidates with anticancer properties (Kaur et al., 2014).
Mechanism of Action
Mode of Action
It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions . This suggests that 5-Bromo-4-methoxy-2-(methylthio)pyrimidine may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine .
properties
IUPAC Name |
5-bromo-4-methoxy-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARIZHUDBYVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511816 |
Source
|
Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-2-(methylthio)pyrimidine | |
CAS RN |
81560-09-0 |
Source
|
Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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